2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Thiazolidine motifs, which are part of the compound’s structure, are known to be present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Mode of Action
Thiazolidine derivatives, which include this compound, are known to interact with their targets in a way that enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine derivatives are known to affect various biological pathways due to their diverse therapeutic and pharmaceutical activity .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant effects .
Action Environment
The synthesis of thiazolidine derivatives, which includes this compound, often involves environmentally friendly techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide typically involves the reaction of pyridine derivatives with thiazolidine precursors. One common method includes the use of multicomponent reactions, which are known for their efficiency and high yield . For instance, the reaction of pyridine-2-carbaldehyde with thiosemicarbazide under acidic conditions can lead to the formation of the desired thiazolidine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts, such as metal catalysts or organocatalysts, can also enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfone derivatives, while nucleophilic substitution with amines can produce aminothiazolidine derivatives .
Scientific Research Applications
2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a catalyst in organic reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide include:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
2-Pyridin-2-yl-1,3-thiazolidine: Another heterocyclic compound with similar structural features.
Uniqueness
What sets this compound apart is its unique combination of a pyridine ring with a thiazolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-pyridin-2-yl-1,2-thiazolidine 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-13(12)7-3-6-10(13)8-4-1-2-5-9-8/h1-2,4-5H,3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQDDQXMZPWDNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.